

Citreamicin Delta: Application Notes and Protocols for Antibiotic Resistance Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreamicin delta is a member of the polycyclic xanthone class of antibiotics, demonstrating potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1] As the challenge of antibiotic resistance continues to grow, the exploration of novel antimicrobial compounds is critical.

Citreamicin delta, a secondary metabolite produced by actinomycetes, represents a promising candidate for further investigation and development. Its mechanism of action is understood to involve the inhibition of bacterial cell wall synthesis, a proven target for effective antibacterial agents.[2][3][4][5] These application notes provide a comprehensive overview of the currently available data on Citreamicin delta and detailed protocols for its use in antibiotic resistance research.

Data Presentation

The antibacterial efficacy of **Citreamicin delta** has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the available data.



Bacterial Strain	MIC (μg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)	< 1
Staphylococcus haemolyticus	< 1
Staphylococcus aureus	< 1
Bacillus subtilis	<1

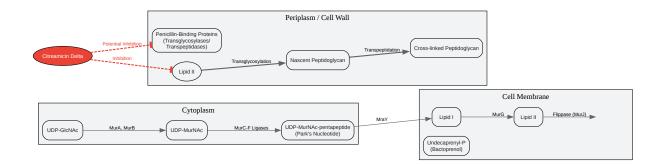
Data synthesized from available research on citreamicins and related xanthone antibiotics.[1]

Mechanism of Action: Inhibition of Cell Wall Synthesis

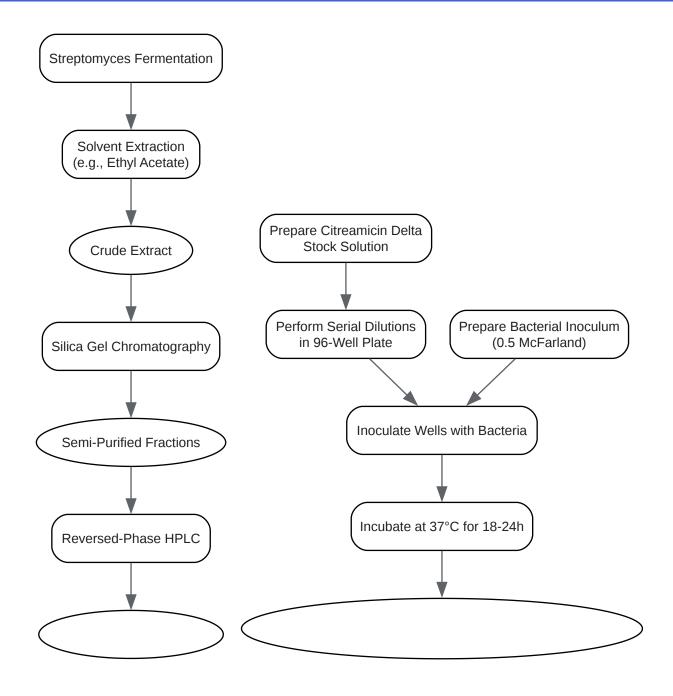
Citreamicin delta, as a xanthone antibiotic, is believed to exert its bactericidal effects by interfering with the biosynthesis of the bacterial cell wall.[2][3][4][5] The primary target is the intricate process of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell. While the precise molecular interactions of Citreamicin delta are still under investigation, the proposed mechanism involves the disruption of the cell wall by interacting with key components like lipoteichoic acid in Gram-positive bacteria.[2][3][5] This interference with the peptidoglycan assembly leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death.

Proposed Signaling Pathway for Cell Wall Synthesis Inhibition









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